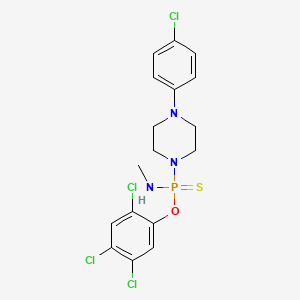
O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is a complex organophosphorus compound It is characterized by the presence of multiple chlorine atoms, a piperazine ring, and a phosphonamidothioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-(4-chlorophenyl)-1-piperazine derivative. This can be achieved through the reaction of 4-chloroaniline with piperazine under controlled conditions.
Introduction of the Phosphonamidothioate Group: The next step involves the introduction of the phosphonamidothioate group. This is typically done by reacting the piperazine derivative with a suitable phosphonamidothioate precursor under anhydrous conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the 2,4,5-trichlorophenyl group. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phosphonamidothioate group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The chlorine atoms in the phenyl rings can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including neurological disorders and infections.
Industry
In industrial applications, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty products.
作用機序
The mechanism of action of O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The phosphonamidothioate group is particularly important for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidate
- O-(2,4,5-Trichlorophenyl) P-(4-(4-chlorophenyl)-1-piperazinyl)-N-methylphosphonamidothioate
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the phosphonamidothioate group. This group enhances its binding affinity and specificity, making it more effective in its applications. Additionally, the combination of multiple chlorine atoms and the piperazine ring contributes to its distinct chemical and biological properties.
特性
CAS番号 |
7144-54-9 |
|---|---|
分子式 |
C17H18Cl4N3OPS |
分子量 |
485.2 g/mol |
IUPAC名 |
N-[[4-(4-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine |
InChI |
InChI=1S/C17H18Cl4N3OPS/c1-22-26(27,25-17-11-15(20)14(19)10-16(17)21)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,22,27) |
InChIキー |
JJTYCQVEJBLOER-UHFFFAOYSA-N |
正規SMILES |
CNP(=S)(N1CCN(CC1)C2=CC=C(C=C2)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















